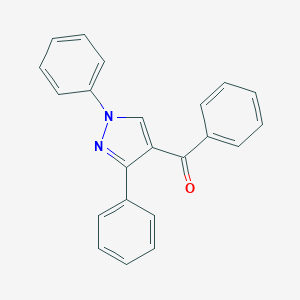
(1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone, also known as DPPM, is a heterocyclic compound that has been widely studied for its potential use in scientific research. This molecule is of interest due to its unique structure and ability to interact with biological systems, making it a valuable tool in the study of various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone is not fully understood, but it is believed to interact with various cellular pathways and enzymes. One proposed mechanism involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases. Additionally, this compound has been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone in lab experiments is its unique structure, which allows it to interact with various biological systems. Additionally, this compound has been extensively studied and has a well-established safety profile. However, one limitation of using this compound in lab experiments is its relatively low solubility, which may make it difficult to work with in certain applications.
Direcciones Futuras
There are many potential future directions for the study of (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone. One area of interest is the development of new therapeutic agents based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Other potential future directions include the development of new synthesis methods for this compound and the study of its interactions with other biological systems.
Métodos De Síntesis
The synthesis of (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone can be achieved through a number of different methods, including the reaction of 1-phenyl-3-(phenylamino)-1H-pyrazole-4-carbaldehyde with benzene in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of the this compound molecule.
Aplicaciones Científicas De Investigación
(1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone has been extensively studied for its potential use in scientific research, particularly in the field of medicinal chemistry. This molecule has been shown to have a variety of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
Número CAS |
7189-06-2 |
|---|---|
Fórmula molecular |
C22H16N2O |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
(1,3-diphenylpyrazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C22H16N2O/c25-22(18-12-6-2-7-13-18)20-16-24(19-14-8-3-9-15-19)23-21(20)17-10-4-1-5-11-17/h1-16H |
Clave InChI |
FVOKDMDUQWBUOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Otros números CAS |
7189-06-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



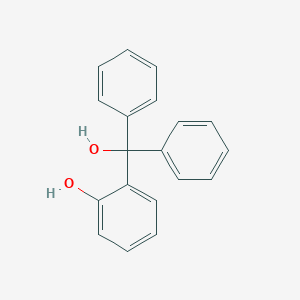
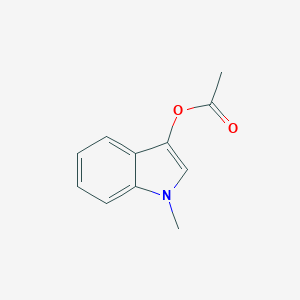
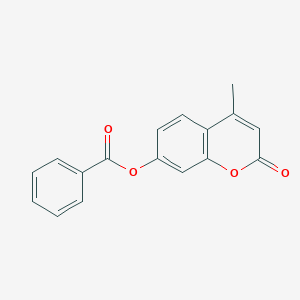
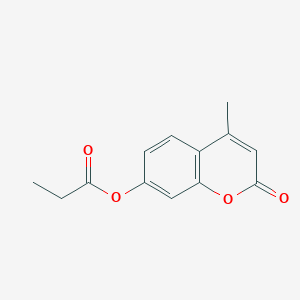
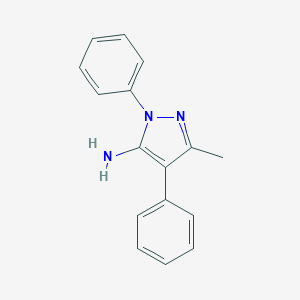
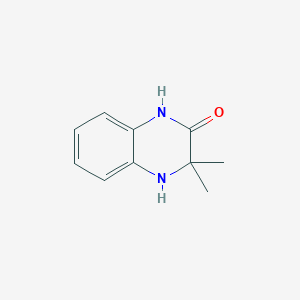

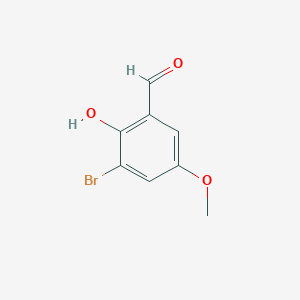

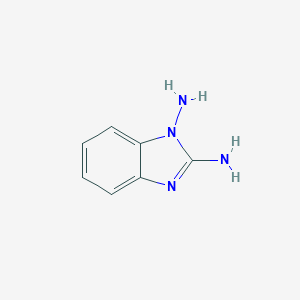
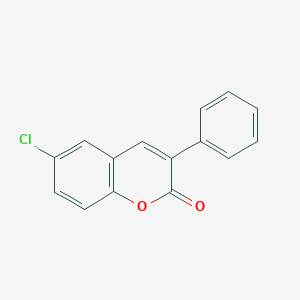
![2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188488.png)

![2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione](/img/structure/B188490.png)